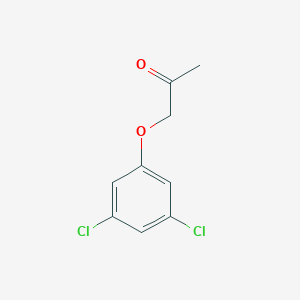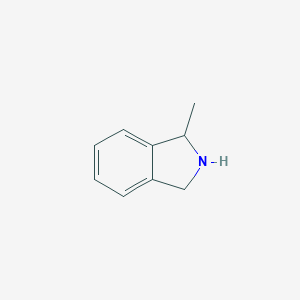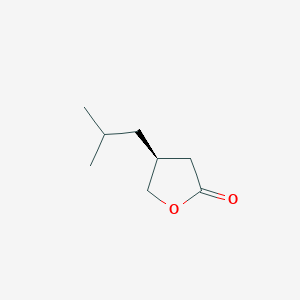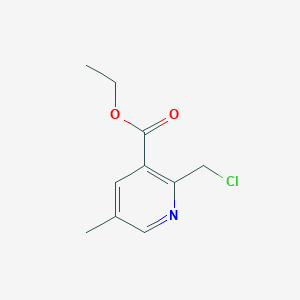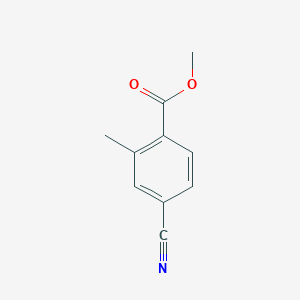
Methyl 4-cyano-2-methylbenzoate
概要
説明
Methyl 4-cyano-2-methylbenzoate is a carboxylate derivative and can be used as an intermediate in organic synthesis . It is a white to yellow to brown solid .
Synthesis Analysis
The synthesis of Methyl 4-cyano-2-methylbenzoate involves the reaction of 4-bromo-2-methylbenzoic acid methyl ester with zinc (II) cyanide in the presence of tetrakis (triphenylphosphine)palladium (0) in N,N-dimethylformamide (DMF) at 100°C for 16 hours .Molecular Structure Analysis
The IUPAC name for Methyl 4-cyano-2-methylbenzoate is methyl 4-cyano-2-methylbenzoate. The InChI code is 1S/C10H9NO2/c1-7-5-8(6-11)3-4-9(7)10(12)13-2/h3-5H,1-2H3 . The molecular weight is 175.19 .Physical And Chemical Properties Analysis
Methyl 4-cyano-2-methylbenzoate is a white to yellow to brown solid . It is stored at room temperature . .科学的研究の応用
Crystal Structure and Computational Analysis
Methyl 4-hydroxybenzoate, a compound related to Methyl 4-cyano-2-methylbenzoate, has been studied for its crystal structure and intermolecular interactions. The study involved X-ray crystallography and Hirshfeld surface analysis, as well as computational calculations using Hartree Fock and Density Functional Theory. This research helps in understanding the molecular determinants of the pharmaceutical activity of the molecule (Sharfalddin et al., 2020).
Organic Synthesis
2-Isocyanophenyl 4-methylbenzoate, closely related to Methyl 4-cyano-2-methylbenzoate, has been used as a convertible isocyanide in the synthesis of 2,5-diketopiperazine derivatives. This demonstrates its potential application in the field of organic synthesis and pharmaceuticals (Ji et al., 2014).
Reactions with Isocyanates
Studies on the reactions of 4-cyano and 4-methylimidazoles with isocyanates, including methyl isocyanate, reveal insights into the formation of certain imidazole derivatives. These findings could inform the development of new compounds and reaction pathways (Mitsuhashi et al., 1983).
Nano Catalysis
Research involving the use of nano α-Al2O3 supported ammonium dihydrogen phosphate for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives from aldehydes and malononitrile highlights the potential application of Methyl 4-cyano-2-methylbenzoate in catalysis and material science (Maleki & Ashrafi, 2014).
Solid-Liquid Equilibrium Studies
The study of the solid-liquid equilibrium of 4-methylbenzoic acid in various solvents is crucial for industrial applications, providing valuable data for process optimization in chemical manufacturing (Yang et al., 2017).
Anaerobic Degradation Pathways
Investigations into the anaerobic degradation of 4-methylbenzoate, similar in structure to Methyl 4-cyano-2-methylbenzoate, reveal specific degradation pathways in certain microorganisms. This research is significant for understanding environmental biodegradation processes (Lahme et al., 2012).
Safety And Hazards
Methyl 4-cyano-2-methylbenzoate is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
methyl 4-cyano-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-5-8(6-11)3-4-9(7)10(12)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQNYPAJSAVURS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596104 | |
| Record name | Methyl 4-cyano-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-cyano-2-methylbenzoate | |
CAS RN |
103261-67-2 | |
| Record name | Methyl 4-cyano-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-cyano-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3-methylbutoxy)phenyl]acetamide](/img/structure/B178047.png)
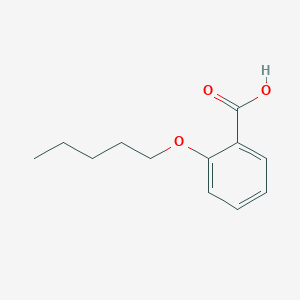

![N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide](/img/structure/B178052.png)
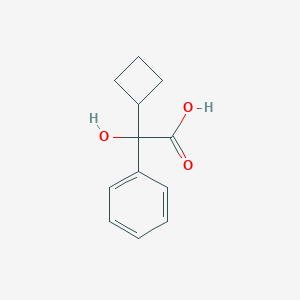
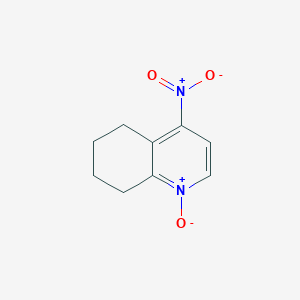
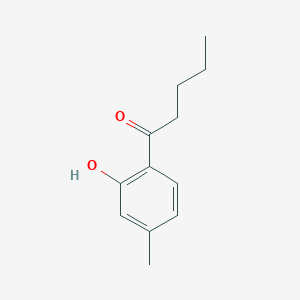
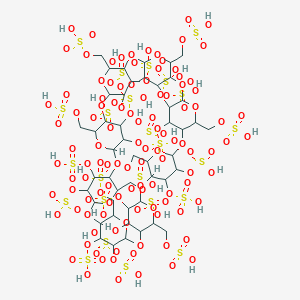

![4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B178070.png)
